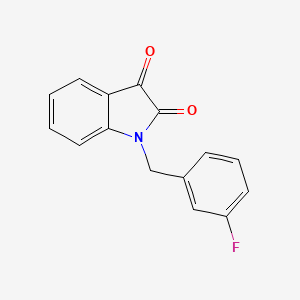

1-(3-fluorobenzyl)-1H-indole-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-fluorobenzyl)-1H-indole-2,3-dione is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives have been extensively studied due to their potential therapeutic properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Vorbereitungsmethoden

The synthesis of 1-(3-fluorobenzyl)-1H-indole-2,3-dione typically involves the reaction of 3-fluorobenzyl bromide with indole-2,3-dione under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1-(3-fluorobenzyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-fluorobenzyl)-1H-indole-2,3-dione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on different biological pathways and targets.

Wirkmechanismus

The mechanism of action of 1-(3-fluorobenzyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, contributing to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(3-fluorobenzyl)-1H-indole-2,3-dione can be compared with other indole derivatives, such as:

- 1-(3-chlorobenzyl)-1H-indole-2,3-dione

- 1-(3-bromobenzyl)-1H-indole-2,3-dione

- 1-(3-methylbenzyl)-1H-indole-2,3-dione

These compounds share similar structures but differ in the substituents on the benzyl group, which can influence their reactivity and biological activities. The presence of the fluorine atom in this compound may enhance its stability and binding affinity to certain targets, making it unique among its analogs .

Biologische Aktivität

1-(3-Fluorobenzyl)-1H-indole-2,3-dione, a compound derived from the indole-2,3-dione family, has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a fluorobenzyl group attached to an indole-2,3-dione core, which is known for its reactivity and ability to interact with biological targets. The presence of the fluorine atom enhances lipophilicity and potentially alters the compound's interaction with enzymes and receptors.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study focused on its effects on various cancer cell lines demonstrated an ability to induce apoptosis. The compound was found to disrupt mitochondrial membrane potential and promote late-stage apoptosis in cancer cells at concentrations around 40 μM .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HuTu 80 | 40 | Induction of apoptosis |

| MCF-7 (Breast) | 35 | Mitochondrial disruption |

| A549 (Lung) | 30 | ROS generation and apoptosis |

Aldehyde Dehydrogenase Inhibition

The compound has been characterized as a selective inhibitor of aldehyde dehydrogenases (ALDH), particularly ALDH1A1 and ALDH3A1. Kinetic studies reveal that it forms covalent adducts with the active-site cysteine residues in ALDH enzymes, which is crucial for its inhibitory activity. This selectivity suggests potential therapeutic applications in cancer treatment by targeting metabolic pathways associated with ALDH .

Table 2: Inhibition Potency against ALDH Isoenzymes

| Isoenzyme | IC50 (μM) | Selectivity Mechanism |

|---|---|---|

| ALDH1A1 | 0.5 | Direct interaction with Cys124 |

| ALDH2 | 5 | Less efficient binding |

| ALDH3A1 | 0.8 | Covalent adduct formation |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound's ability to induce apoptosis is linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production.

- Enzyme Inhibition : By selectively inhibiting ALDH isoenzymes, it disrupts metabolic pathways crucial for cancer cell survival, enhancing the efficacy of traditional chemotherapeutics.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Breast Cancer Model : In a xenograft model using MCF-7 cells, treatment with the compound resulted in significant tumor reduction compared to control groups .

- Lung Cancer Study : A549 cells treated with varying concentrations showed dose-dependent responses in terms of cell viability and apoptosis rates .

Eigenschaften

IUPAC Name |

1-[(3-fluorophenyl)methyl]indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO2/c16-11-5-3-4-10(8-11)9-17-13-7-2-1-6-12(13)14(18)15(17)19/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNCNSVIODJNGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC(=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.